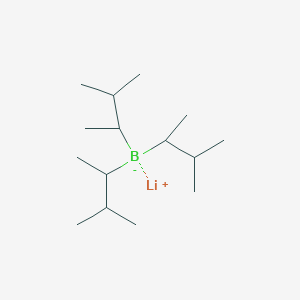

Lithium trisiamylborohydride

Description

Contextualization of Borohydride (B1222165) Reducing Agents in Stereoselective Transformations

The advent of borohydrides, initiated by the work of Schlesinger and Brown, marked a revolutionary moment in organic chemistry, providing a versatile toolkit for the reduction of carbonyl compounds. thieme-connect.dedokumen.pub Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) became fundamental for converting aldehydes and ketones into alcohols. careerendeavour.comlibretexts.orgnumberanalytics.com However, the quest for greater control over the three-dimensional arrangement of atoms in a molecule—known as stereochemistry—demanded more sophisticated reagents.

Stereoselective transformations are critical in the synthesis of complex molecules such as natural products and pharmaceuticals, where biological activity is often dictated by a precise stereochemical configuration. thieme-connect.deresearchgate.net While simple borohydrides can reduce carbonyls, they often provide mixtures of stereoisomers when the substrate contains a stereocenter near the reaction site. masterorganicchemistry.com This lack of selectivity spurred the development of modified borohydride reagents designed to influence the direction of hydride attack on the carbonyl group, thereby favoring the formation of one stereoisomer over another. organicreactions.orgwikipedia.org

Evolution of Sterically Hindered Hydride Reagents for Enhanced Selectivity

To address the challenge of stereoselectivity, chemists began to modify the structure of borohydride reagents. organicreactions.orgwikipedia.org The core principle was to introduce bulky substituents onto the boron atom, creating a "sterically hindered" hydride source. numberanalytics.comorganicreactions.org This steric bulk physically obstructs certain approach trajectories of the hydride to the carbonyl carbon, forcing the reduction to occur from the less hindered face of the molecule. wikipedia.org

This led to a spectrum of reagents with varying degrees of steric hindrance and reactivity. wikipedia.org The replacement of hydrogen atoms in borohydride with alkyl groups, for instance, enhances the steric demand of the reagent. wikipedia.org This evolution began with reagents like lithium tri-sec-butylborohydride (L-Selectride), which demonstrated significantly improved stereoselectivity in the reduction of cyclic ketones compared to less hindered reagents. wikipedia.orgthieme-connect.de The systematic increase in the size of the alkyl groups around the boron center directly correlates with an increase in stereoselectivity.

Historical Development and Discovery of Lithium Trisiamylborohydride (LS-Selectride)

The pursuit of even greater stereocontrol led to the development of this compound (LS-Selectride). Synthesized from the reaction of lithium hydride with trisiamylborane, LS-Selectride represents a pinnacle in the design of sterically demanding borohydride reagents. google.com The "siamyl" group (systematically named 1,2-dimethylpropyl) is significantly bulkier than the sec-butyl groups of L-Selectride.

The initial synthesis of sterically hindered lithium trisubstituted borohydrides faced challenges, with direct reactions of lithium hydride and trialkylboranes often being sluggish or incomplete. google.com However, improved methods were developed to produce these valuable reagents. google.com The development of LS-Selectride was a direct response to the need for a reagent that could achieve exceptional levels of stereoselectivity, particularly in the reduction of cyclic ketones where other reagents fell short. dokumen.pub

Significance of this compound as a Pivotal Reagent in Stereocontrolled Reductions

This compound has established itself as a pivotal reagent for achieving high stereoselectivity in the reduction of ketones, especially cyclic systems. acs.org Its exceptional steric bulk allows it to reduce cyclic ketones with a level of selectivity that is often unattainable with other reagents. thieme-connect.de For example, the reduction of substituted cyclohexanones with LS-Selectride at low temperatures (e.g., -78 °C) can yield the corresponding less stable axial alcohol with stereoselectivity often exceeding 99%. thieme-connect.de

This high degree of stereocontrol is crucial in the synthesis of complex natural products and other biologically active molecules where the stereochemistry of hydroxyl groups can dramatically influence biological function. ualberta.carsc.org The mechanism of reduction involves the donation of a hydride ion to the carbonyl carbon, with the bulky trisiamylborane group directing the approach of the hydride. The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures to maximize selectivity. rsc.org

The table below summarizes the stereoselectivity of LS-Selectride in the reduction of various substituted cyclohexanones, highlighting its remarkable efficacy.

| Substrate | Product (Major Isomer) | Stereoselectivity (%) |

| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | >99.7 thieme-connect.de |

| 3-Methylcyclohexanone | cis-3-Methylcyclohexanol | >99 thieme-connect.de |

| 4-Methylcyclohexanone | cis-4-Methylcyclohexanol | >99 thieme-connect.de |

| 4-tert-Butylcyclohexanone (B146137) | cis-4-tert-Butylcyclohexanol | >99.5 dokumen.pub |

The data clearly demonstrates the superior performance of LS-Selectride in directing the outcome of these reductions, solidifying its importance as a specialized tool for challenging stereoselective transformations in organic synthesis.

Structure

2D Structure

Properties

InChI |

InChI=1S/C15H33B.Li/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6;/h10-15H,1-9H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVNICVEIPIESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407906 | |

| Record name | Lithium hydridotris(3-methylbutan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60217-34-7 | |

| Record name | Lithium hydridotris(3-methylbutan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60217-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Reduction Reactions Mediated by Lithium Trisiamylborohydride

Fundamental Principles of Hydride Transfer in Borohydride (B1222165) Reductions

The core reactivity of lithium trisiamylborohydride, like other borohydrides, revolves around the transfer of a hydride ion (H⁻) to an electrophilic center. fiveable.me The unique steric and electronic properties imparted by the three bulky siamyl (3-methyl-2-butyl) groups, however, modulate this fundamental process, leading to its characteristic reactivity and selectivity. thieme-connect.de

The reduction of carbonyl compounds, such as aldehydes and ketones, by borohydrides is a classic example of nucleophilic addition. libretexts.orgmedlifemastery.com The carbon-oxygen double bond is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by a nucleophile. medlifemastery.compressbooks.pub In this case, the nucleophile is a hydride ion delivered from the trisiamylborohydride complex. fiveable.meyoutube.com

The mechanism proceeds in two principal stages:

Nucleophilic Attack: The reaction is initiated by the attack of the hydride ion on the electrophilic carbonyl carbon. pressbooks.publibretexts.org The electron pair from a boron-hydrogen (B-H) bond forms a new carbon-hydrogen (C-H) bond. Simultaneously, the π-electrons of the carbon-oxygen double bond move to the highly electronegative oxygen atom, creating a tetrahedral alkoxide intermediate. pressbooks.pubnumberanalytics.com

Protonation: The resulting negatively charged alkoxide is an intermediate salt. libretexts.org Upon workup with a protic source, such as water or a mild acid, the alkoxide is protonated to yield the final alcohol product. pressbooks.pubmasterorganicchemistry.com

While the nucleophilic addition pathway is the widely accepted mechanism for most borohydride reductions, the possibility of a single-electron transfer (SET) process has been considered, particularly for highly hindered systems. An SET mechanism would involve the transfer of an electron from the borohydride to the carbonyl compound, generating a radical anion intermediate.

However, for borohydride reductions of simple ketones, the direct hydride transfer (nucleophilic addition) is generally favored and sufficient to explain the observed products and stereochemistry. The kinetics of ketone reduction by sodium borohydride are typically second order (first order in both ketone and borohydride), which supports a stepwise mechanism where the initial hydride transfer is the rate-determining step. cdnsciencepub.com While electron transfer is fundamental to many redox reactions, nsf.govnih.gov compelling evidence for a significant SET pathway in standard this compound reductions of carbonyls is not prominent in the literature. The reaction's characteristics are more consistently explained by the steric and electronic effects within the framework of a nucleophilic hydride transfer.

Nucleophilic Addition Pathways to Carbonyl Centers

Stereodirecting Effects of Steric Hindrance on Reaction Trajectories and Transition States

The defining characteristic of this compound is its exceptional stereoselectivity, which is a direct consequence of the immense steric bulk of the three siamyl groups attached to the boron atom. acs.org This steric hindrance dictates the trajectory of hydride delivery to prochiral substrates.

When a ketone is prochiral, its two faces are either enantiotopic or diastereotopic. masterorganicchemistry.com The reduction of such a ketone can produce two stereoisomeric alcohols. A non-selective reducing agent would produce a racemic or equimolar mixture of these isomers, whereas a stereoselective reagent will favor the formation of one over the other.

This compound excels at discriminating between these faces. acs.orgthieme-connect.de In a reagent-controlled reaction, the chiral or, in this case, sterically demanding reagent associates with the substrate in the transition state, making the two faces diastereotopic and therefore energetically distinct. uni-oldenburg.decmu.edu The extreme steric bulk of the trisiamylborohydride complex means that the transition state leading to one product is significantly lower in energy than the transition state leading to the other, simply because one path of approach is far less sterically congested.

This effect is powerfully demonstrated in the reduction of substituted cyclic ketones. For instance, the reduction of various 4-alkylcyclohexanones with this compound at -78°C yields the corresponding cis (equatorial attack) alcohols with stereoselectivity often exceeding 99%. thieme-connect.de This level of selectivity is significantly higher than that achieved with less hindered reagents like sodium borohydride or even lithium tri-sec-butylborohydride (L-Selectride). organicchemistrydata.orgrushim.ru

| Substrate (Ketone) | Reducing Agent | Temperature (°C) | % cis-Alcohol (axial OH) | % trans-Alcohol (equatorial OH) | Reference |

|---|---|---|---|---|---|

| 4-tert-Butylcyclohexanone (B146137) | Li(sia)3BH | -78 | >99 | <1 | thieme-connect.de |

| 4-tert-Butylcyclohexanone | Li(sec-Bu)3BH (L-Selectride) | -78 | 96.5 | 3.5 | rushim.ru |

| 4-tert-Butylcyclohexanone | NaBH4 | 25 | 17 | 83 | rushim.ru |

| 4-Methylcyclohexanone | Li(sia)3BH | -78 | 99.7 | 0.3 | thieme-connect.de |

| 4-Methylcyclohexanone | NaBH4 | 25 | 24 | 76 | rushim.ru |

The conformation of the substrate is intrinsically linked to the stereochemical outcome of the reduction. In cyclic systems like cyclohexanones, the molecule exists in a chair conformation, presenting two distinct faces for hydride attack: an axial face and an equatorial face. rushim.ru The accessibility of these faces is dictated by the steric environment, particularly by the presence of 1,3-diaxial interactions. diva-portal.org

The large steric profile of this compound makes it highly sensitive to these conformational features. Attack from the axial face is often hindered by axial hydrogens (or other substituents) at the C3 and C5 positions. Consequently, the bulky hydride reagent preferentially attacks from the more open equatorial face. rushim.ru This trajectory of hydride delivery results in the formation of the sterically more hindered axial alcohol. This contrasts sharply with smaller hydrides, which can exhibit a greater degree of axial attack, leading to the thermodynamically more stable equatorial alcohol. rushim.ru The conformation of the substrate can be influenced by temperature and solvent, which in turn can affect the product distribution, although the overwhelming steric demand of this compound often makes it the dominant controlling factor. cdnsciencepub.com

Analysis of the Enantiotopic or Diastereotopic Discrimination

Kinetic Isotope Effects in this compound Reductions

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly the nature of the rate-determining step. numberanalytics.comslideshare.net It is defined as the ratio of the reaction rate of a reactant with a lighter isotope (k_L) to the rate of the same reactant with a heavier isotope (k_H), i.e., KIE = k_L/k_H. wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-limiting step. wikipedia.orgcsbsju.edu

In the context of borohydride reductions, substituting the hydrogen atoms of the hydride donor with deuterium (B1214612) (D) allows for the measurement of the KIE (k_H/k_D). Because the C-H(D) bond is formed in the reaction, a primary KIE is expected if this bond formation occurs in the rate-determining step. The C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break, which typically leads to a "normal" KIE where k_H/k_D > 1. libretexts.org

Studies on the reduction of ketones with sodium borohydride (NaBH₄) and its deuterated analogue (NaBD₄) have revealed small and even inverse (k_H/k_D < 1) KIEs. rsc.org An inverse isotope effect suggests that the bond to the isotope becomes more tightly bound in the transition state than it was in the reactant. wikipedia.org For borohydride reductions, this has been interpreted as indicating a "late" transition state where C-H bond formation is well advanced, but more significantly, it challenges models that propose a direct correlation between steric hindrance and the extent of product-like character in the transition state. rsc.org

While specific KIE data for this compound are not widely reported, the findings for other borohydrides provide a framework for analysis. For a very bulky and reactive reagent like this compound, the transition state is expected to be early along the reaction coordinate. An early, reactant-like transition state would likely exhibit a small KIE, as the B-H bond is only slightly perturbed. The precise value would offer deep insight into the geometry and bonding of the transition state complex.

Role of Lithium Counterion in Coordination and Activation of Substrates

In reduction reactions involving complex metal hydrides, the counterion is not merely a spectator species. In the context of this compound, the lithium cation (Li⁺) plays a crucial and active role in the reaction mechanism, primarily by functioning as a Lewis acid. harvard.eduvdoc.pub This Lewis acidic character allows the lithium ion to coordinate with the lone pair electrons of the oxygen atom in carbonyl-containing substrates, such as ketones and esters, as well as in epoxides. harvard.eduacs.org

This coordination polarizes the substrate, increasing the electrophilicity of the carbonyl or epoxide carbon atom. lumenlearning.comlibretexts.org For a carbonyl group, the Li⁺—O interaction withdraws electron density from the oxygen, which in turn enhances the partial positive charge on the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by the bulky trisiamylborohydride anion. The general mechanism involves the formation of a pre-reaction coordination complex between the lithium ion and the substrate. libretexts.orglibretexts.org

The efficacy of this activation is influenced by the reaction medium. Solvents like ethers are particularly effective because they can solvate the lithium ion without competing too strongly, thus allowing for its availability to coordinate with the substrate. harvard.edu In some cases, particularly with substrates possessing multiple coordinating sites, the lithium ion can form a chelated transition state. For instance, in the reduction of molecules with proximal carbonyl and epoxide groups, the lithium cation has been proposed to chelate between the two oxygen atoms. acs.org This chelation not only activates the substrate but also locks it into a specific conformation, thereby influencing the stereochemical outcome of the hydride attack. acs.org This directing effect is a key factor in the high levels of stereoselectivity observed in many reductions mediated by lithium-based borohydrides.

Mechanistic Divergences and Chemoselectivity with Different Substrate Classes

The immense steric bulk of the three siamyl (1,2-dimethylpropyl) groups attached to the boron atom in this compound (also known as LS-Selectride®) governs its reactivity and leads to significant mechanistic differences and high chemoselectivity when reacting with various classes of organic compounds. This steric hindrance is even greater than that of the closely related L-Selectride® (Lithium Tri-sec-butylborohydride).

Ketones: The reduction of ketones, particularly cyclic ketones, highlights the profound stereoselectivity of this compound. The mechanism proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon. lumenlearning.com Due to the reagent's large size, the hydride is delivered to the less sterically hindered face of the ketone. In the case of substituted cyclohexanones, this leads to the preferential formation of the thermodynamically less stable, or axial, alcohol. dokumen.pub The stereoselectivity is often exceptionally high, frequently exceeding that of other bulky hydride reagents like L-Selectride. koreascience.krpitt.edu This makes this compound a premier reagent for controlling stereochemistry in the synthesis of complex molecules. clockss.org

Interactive Table 1: Stereoselective Reduction of Cyclic Ketones

| Ketone | Reducing Agent | Temperature (°C) | % Major Isomer (Less Stable Alcohol) | Reference |

|---|---|---|---|---|

| 2-Methylcyclohexanone | L-Selectride® | -78 | >99 (cis) | wikipedia.orgsigmaaldrich.com |

| 2-Methylcyclohexanone | This compound | 0 | >99.5 (cis) | sigmaaldrich.comscribd.com |

| 4-tert-Butylcyclohexanone | L-Selectride® | -78 | 96.5 (cis) | dokumen.pub |

| 4-tert-Butylcyclohexanone | This compound | 0 | 98 (cis) | dokumen.pub |

α,β-Unsaturated Carbonyl Compounds (Enones): With enones, a significant mechanistic divergence is observed. Instead of a 1,2-addition to the highly electrophilic carbonyl carbon, the steric bulk of this compound largely prevents this pathway. Instead, the reaction proceeds via a 1,4-conjugate addition (Michael addition) of the hydride to the β-carbon of the carbon-carbon double bond. wikipedia.orgsigmaaldrich.com This reaction pathway generates a stable lithium enolate intermediate, which is a versatile species in organic synthesis and can be trapped with various electrophiles. sigmaaldrich.com This pronounced preference for conjugate reduction is a hallmark of its chemoselectivity, allowing the reduction of an olefinic bond in the presence of a carbonyl group.

Esters and Lactones: While powerful reducing agents like Lithium Aluminium Hydride readily reduce esters and lactones, and even Lithium Borohydride is capable of this transformation, the utility of this compound for this purpose is more nuanced. lumenlearning.comchemeurope.comrushim.ru Its extreme steric hindrance can sometimes impede the reaction. In certain synthetic contexts, it has been observed that while L-Selectride provided high yield and diastereoselectivity, the even bulkier LS-Selectride resulted in a lower conversion rate and diminished selectivity. acs.org However, in other specific cases, such as the synthesis of the alkaloid (+)-lasubine II, LS-Selectride was the reagent of choice, providing the desired product in 60% yield where other reagents were less effective. clockss.org This indicates that its effectiveness with esters and lactones is highly substrate-dependent.

Epoxides: The reduction of epoxides by this compound follows a mechanism consistent with other basic, nucleophilic hydride reagents. vaia.com The reaction proceeds via a backside nucleophilic (Sₙ2-type) attack of the hydride ion on one of the epoxide carbons. transformationtutoring.comyoutube.com Due to the reagent's steric bulk, this attack occurs preferentially at the least sterically hindered carbon atom of the epoxide ring. wikipedia.org This regioselectivity is a key mechanistic feature, leading to the formation of the more substituted alcohol. This contrasts sharply with acid-catalyzed epoxide openings, which typically yield the less substituted alcohol.

Interactive Table 2: Comparative Reactivity of this compound (LS-Selectride®)

| Substrate Class | Primary Reaction Pathway | Typical Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Cyclic Ketones | 1,2-Addition | Thermodynamically less stable alcohol | Attack from the least hindered face | dokumen.pubsigmaaldrich.com |

| α,β-Unsaturated Ketones | 1,4-Conjugate Addition | Saturated ketone (via enolate) | Steric hindrance disfavors 1,2-attack | wikipedia.orgsigmaaldrich.com |

| Epoxides | Sₙ2 Ring-Opening | More substituted alcohol | Hydride attacks least hindered carbon | wikipedia.org |

Stereochemical Control and Diastereoselective Reductions with Lithium Trisiamylborohydride

Stereoselective Reduction of Cyclic Ketones

The reduction of cyclic ketones, particularly substituted cyclohexanones, serves as a classic demonstration of the stereochemical control exerted by Lithium trisiamylborohydride. The reagent's large steric profile forces the hydride to approach the carbonyl carbon from the less hindered face, a principle known as steric approach control. mdma.ch

This compound is exceptionally effective in the reduction of various alkyl-substituted cyclohexanones to their corresponding thermodynamically less stable axial alcohols with remarkable selectivity. sigmaaldrich.comthieme-connect.de When these ketones are treated with the reagent, typically at low temperatures such as -78°C in a solvent like tetrahydrofuran (B95107) (THF), the hydride is delivered to the carbonyl group from the equatorial direction to avoid steric clashes with the axial hydrogens on the ring. This equatorial attack results in the formation of the axial alcohol as the predominant product. Research has shown that 2-, 3-, and 4-alkylcyclohexanones are all reduced with "super stereoselectivity" to the corresponding axial alcohols. sigmaaldrich.comscribd.com For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with this compound yields the corresponding cis-alcohol (axial -OH group). dokumen.pub

The diastereoselectivity of these reductions is often nearly quantitative. Studies have demonstrated that reductions carried out at -78°C achieve stereoselectivities of 99% or greater for the desired diastereomer. sigmaaldrich.comscribd.comthieme-connect.de This high level of control allows for the synthesis of alcohols with exceptionally high stereochemical purity.

The table below summarizes the high diastereoselectivity achieved in the reduction of various methylcyclohexanones with this compound at -78°C in THF. sigmaaldrich.comscribd.comthieme-connect.de

Reduction of 2-, 3-, and 4-Alkylcyclohexanones to Axial Alcohols

Diastereoselective Reduction of Acyclic Carbonyl Compounds

The utility of this compound extends to the diastereoselective reduction of acyclic carbonyl compounds, particularly those containing a nearby chiral center. The stereochemical outcome is often predicted by the Felkin-Anh model, where the bulky nucleophile (hydride from the borohydride) attacks the carbonyl carbon from the least hindered trajectory. The steric bulk of this compound enhances this effect, often leading to higher diastereoselectivity compared to less hindered reagents. For example, it has been used effectively in the synthesis of complex molecules where precise control over the stereochemistry of a newly formed hydroxyl group is required. dokumen.pub Its counterpart, L-Selectride (lithium tri-sec-butylborohydride), is also known to reduce acyclic homoallylic ketones to the corresponding homoallylic alcohols with high selectivity, following a Felkin–Anh transition state model. thieme-connect.de

Factors Governing Stereochemical Outcome: Temperature, Concentration, and Solvent Polarity

Several factors can influence the stereochemical outcome of reductions with this compound, although its inherent steric bulk is the dominant controlling element.

Temperature: Low reaction temperatures are critical for achieving maximum stereoselectivity. The "super stereoselectivity" reported for cyclohexanone (B45756) reductions is consistently observed at -78°C. sigmaaldrich.comscribd.comthieme-connect.de At higher temperatures, the increased kinetic energy can lead to a reduction in selectivity as the energy differences between the competing transition states become less significant.

Concentration: While the steric nature of the reagent is the primary driver of selectivity, reactant concentration can influence reaction rates. Standard protocols typically use a slight excess of the reducing agent to ensure the complete reduction of the substrate.

Solvent Polarity: The choice of solvent can impact the reactivity and aggregation state of the borohydride (B1222165) reagent. Ethereal solvents like tetrahydrofuran (THF) are most commonly used for these reductions. sigmaaldrich.comscribd.comthieme-connect.de THF effectively solvates the lithium cation without reacting with the borohydride, providing a suitable medium for the reduction. The polarity of the solvent can influence the tightness of the ion pair between the lithium cation and the borohydride anion, which in turn can subtly affect stereoselectivity. vub.ac.be

Rational Design Principles for Achieving High Stereoselectivity

The high stereoselectivity of this compound is a direct consequence of its rational design, which centers on maximizing steric hindrance. The three bulky siamyl groups effectively block most of the paths for hydride delivery to a carbonyl group, leaving only the most sterically accessible route open. acs.orgscribd.com

In the case of cyclic ketones, this principle translates to a strong preference for equatorial attack, as the axial approach is severely hindered by the axial hydrogens at the C-3 and C-5 positions. This "steric approach control" is the fundamental reason for the formation of axial alcohols. mdma.ch The reagent was specifically developed to be more sterically demanding than other trialkylborohydrides, such as L-Selectride, to achieve even higher levels of stereocontrol, particularly with more challenging substrates like 3- and 4-alkylcyclohexanones. sigmaaldrich.comscribd.com

Regioselectivity in Reductions of Polyfunctional Substrates

The significant steric hindrance of this compound also imparts high regioselectivity, allowing it to discriminate between different carbonyl groups within a polyfunctional molecule. It will preferentially reduce the most sterically accessible carbonyl group. For example, it can readily reduce aldehydes and ketones while leaving more hindered or less reactive carbonyl functionalities, such as esters, amides, or carboxylic acids, untouched under controlled conditions. This selectivity is particularly valuable in complex, multi-step syntheses where the protection of certain functional groups would otherwise be necessary. For instance, its high steric demand allows it to differentiate between closely related carbonyl compounds, a feature that is less pronounced with smaller hydride reagents.

Applications of Lithium Trisiamylborohydride in Complex Molecule Synthesis

Strategic Applications in Total Synthesis of Natural Products and Bioactive Molecules

The unique properties of lithium trisiamylborohydride have been leveraged in the elegant construction of several complex natural products and medicinally relevant molecules. Its ability to deliver a hydride ion with high stereochemical control makes it an invaluable reagent in key steps of multistep syntheses.

The stereoselective reduction of ketone functionalities is a critical transformation in the synthesis of steroids and their derivatives, as the stereochemistry of hydroxyl groups significantly influences biological activity. This compound has proven effective in this area. For instance, it is used in the stereospecific preparation of 3β-hydroxy,5β-H steroidal sapogenins by reducing the corresponding 3-keto,5β-H steroidal sapogenin. google.com

Synthesis of Complex Alkaloids (e.g., (±)-Lasubine II)

Selective Functional Group Transformations in Multifunctional Substrates

The primary utility of this compound lies in its exceptional selectivity, which allows for the reduction of one functional group in the presence of others. This chemoselectivity is a direct consequence of its large steric profile.

This compound is exceptionally effective for the stereoselective reduction of ketones, particularly cyclic ketones, to their corresponding alcohols. acs.org Its large size dictates that the hydride transfer generally occurs from the less hindered face of the carbonyl group, leading to the formation of the thermodynamically less stable alcohol isomer with high selectivity. wikipedia.orgthieme-connect.de The reagent exhibits remarkable stereoselectivity, reducing various alkyl-substituted cyclohexanones to the corresponding axial alcohols with greater than 99% stereoselectivity at -78°C. thieme-connect.de This level of control is often superior to that of less hindered borohydrides. koreascience.kr While it readily reduces aldehydes and ketones, its significant steric hindrance can sometimes result in slower reaction rates compared to reagents like lithium triethylborohydride, especially with highly hindered ketones.

Table 1: Stereoselective Reduction of Cyclic Ketones

| Ketone Substrate | Reducing Agent | Product Distribution (Axial:Equatorial) | Reference |

|---|---|---|---|

| 2-Methylcyclohexanone | This compound | >99:1 | thieme-connect.de |

| 3-Methylcyclohexanone | This compound | >99:1 | wikipedia.orgthieme-connect.de |

| 4-Methylcyclohexanone | This compound | >99:1 | thieme-connect.de |

| 4-tert-Butylcyclohexanone (B146137) | L-Selectride® | 98:2 (cis:trans) |

Note: L-Selectride is a closely related, less hindered analogue (tri-sec-butyl), often used for comparison. The cis product corresponds to axial attack.

The reduction of esters to primary alcohols is a transformation for which this compound is generally not the reagent of choice. The significant steric hindrance of the three siamyl groups impedes its ability to effectively attack the relatively less reactive ester carbonyl group. More powerful and less sterically demanding reducing agents, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄), are commonly employed for this purpose. harvard.edumasterorganicchemistry.com Lithium triethylborohydride (Super-Hydride®) is also known to readily reduce aromatic esters to their corresponding alcohols. wikipedia.org The high reactivity of these other hydrides makes them more suitable for the efficient conversion of esters to alcohols. organic-chemistry.org

Similar to the case with esters, the reduction of amides to amines is not a typical application for this compound. This transformation requires a potent reducing agent capable of reducing the highly stabilized amide carbonyl group. masterorganicchemistry.com The universally accepted reagent for this conversion is lithium aluminum hydride (LiAlH₄), which is powerful enough to reduce primary, secondary, and tertiary amides to the corresponding amines. chemistrysteps.comwikipedia.orglibretexts.org The mechanism involves the initial formation of a metal alkoxide complex, followed by the elimination of an oxygen-metal species to form a transient iminium ion, which is then rapidly reduced to the amine. chemistrysteps.com The steric bulk of this compound makes it unsuitable for efficiently carrying out this demanding reduction.

Reductive Cleavage of Alkyl Halides and Sulfonates to Hydrocarbons

This compound is a potent reducing agent utilized for the conversion of alkyl halides and sulfonates into their corresponding hydrocarbons. This transformation, known as reductive dehalogenation or desulfonylation, is a fundamental reaction in organic synthesis.

The reactivity of this compound allows for the efficient cleavage of carbon-halogen and carbon-sulfur bonds. Research has shown that other lithium trialkylborohydrides, such as lithium triethylborohydride (Super-Hydride®), are also effective for this purpose, readily reducing alkyl halides to alkanes. wikipedia.org Similarly, lithium alkylaminoborohydrides have demonstrated the capacity to reduce alkyl halides and sulfonates to hydrocarbons. thieme-connect.de The general trend for the reduction of alkyl halides shows that the ease of reduction follows the order of I > Br > Cl > F, which correlates with the carbon-halogen bond strength.

While this compound is a powerful reagent for these reductions, other hydride reagents like lithium aluminum hydride and lithium gallium hydride are also commonly employed for the hydrogenolysis of alkyl halides. koreascience.kr The choice of reagent often depends on the specific substrate and the desired selectivity. For instance, lithium triethylborohydride can be used for the reductive cleavage of mesylates and tosylates. wikipedia.org

The mechanism of this reduction typically involves a nucleophilic attack by the hydride on the carbon atom bearing the leaving group (halide or sulfonate), proceeding through an SN2-type pathway. The steric bulk of the trisiamyl groups on the boron atom can influence the reactivity and selectivity of the reagent, particularly with sterically hindered substrates.

Reduction of Azides to Amines

This compound is an effective reagent for the reduction of organic azides to primary amines. This transformation is a valuable method in organic synthesis for the introduction of an amino group.

The reduction of an azide (B81097) to an amine is a key step in many synthetic pathways. For example, in the synthesis of the antiviral drug Abacavir, this compound was used to reduce an azide intermediate to the corresponding amine. emory.edu This highlights the reagent's utility in the preparation of complex pharmaceutical compounds.

While this compound is effective, a variety of other reducing agents can also accomplish this conversion. These include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (e.g., H2 with a palladium on carbon catalyst). researchgate.netmasterorganicchemistry.com The choice of reducing agent can be critical to avoid unwanted side reactions and to ensure compatibility with other functional groups present in the molecule. For instance, the Staudinger reduction, using triphenylphosphine, offers a mild alternative for this transformation. researchgate.net

The general reaction for the reduction of an azide to an amine using a hydride source like this compound involves the nucleophilic attack of the hydride on the terminal nitrogen of the azide, followed by the loss of nitrogen gas (N2) to form the amine.

Aminations of Halides and Sulfonates

While direct amination of halides and sulfonates is a common method for forming carbon-nitrogen bonds, the use of this compound in this context is not its primary application. Amination reactions typically involve the nucleophilic substitution of a halide or sulfonate by an amine or an ammonia (B1221849) equivalent. fishersci.co.ukresearchgate.net

More commonly, methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst, are employed for the formation of aryl amines from aryl halides and sulfonates. organic-chemistry.orgorganic-chemistry.org These catalytic methods are often preferred due to their high efficiency and broad functional group tolerance. For the amination of alkyl halides, direct substitution with primary or secondary amines in the presence of a base is a well-established method. fishersci.co.uk

Lithium alkylaminoborohydrides, which are structurally related to this compound, have been shown to be useful for the aminations of halides and sulfonates. thieme-connect.de This suggests that borohydride reagents can be tailored for this type of transformation.

Development of Selective Deprotection Strategies

This compound has found utility in the development of selective deprotection strategies in organic synthesis. Protecting groups are essential for masking reactive functional groups during a multi-step synthesis, and their selective removal is a critical aspect of synthetic design.

One notable application of this compound is in the N-deprotection of certain opioid compounds. It has been shown to be effective for this purpose, along with other lithium trialkylborohydrides like lithium tri-sec-butylborohydride (L-Selectride®) and lithium triethylborohydride (Super-Hydride®). google.com The reaction conditions can be controlled to achieve selective N-deprotection without affecting other sensitive groups, such as O-methyl ethers. google.com

The selectivity of deprotection often relies on the careful choice of reagent and reaction conditions. For example, in peptide synthesis, protecting groups like Dde and ivDde are used, which are stable to piperidine (B6355638) but can be removed with hydrazine, allowing for selective deprotection of specific amino acid residues. Similarly, silyl (B83357) ethers like TBDMS and TIPS are widely used protecting groups for alcohols, and their removal can be achieved with fluoride (B91410) sources like TBAF, which offers high selectivity. uwindsor.ca The development of such orthogonal deprotection strategies is crucial for the synthesis of complex molecules with multiple functional groups. numberanalytics.com

Comparative Analysis of Lithium Trisiamylborohydride with Other Hydride Reducing Agents

Comparison with Lithium Triethylborohydride (Super-Hydride) in Terms of Reactivity and Selectivity

Lithium trisiamylborohydride and Lithium triethylborohydride, known commercially as Super-Hydride, are both trialkylborohydrides, which makes them potent reducing agents. thieme-connect.de However, the nature of their alkyl substituents leads to significant differences in their reactivity and selectivity.

The primary distinguishing feature is steric bulk. The siamyl (1,2-dimethylpropyl) groups of this compound are considerably larger and more sterically demanding than the ethyl groups of Super-Hydride. google.comgoogleapis.com This increased steric hindrance around the boron center in this compound makes it a more selective, albeit sometimes slower, reducing agent.

Key Comparative Aspects:

Reactivity: Super-Hydride is generally a more reactive and less selective reducing agent due to the smaller steric profile of its ethyl groups. It is known for rapid reductions of a wide range of functional groups. organic-chemistry.org

Selectivity: this compound exhibits superior stereoselectivity, particularly in the reduction of cyclic ketones. sigmaaldrich.com For instance, it can reduce substituted cyclohexanones to the corresponding alcohols with exceptional stereoselectivity (≥99%). thieme-connect.desigmaaldrich.com This high degree of selectivity is a direct consequence of its bulky nature, which dictates the trajectory of hydride attack. vub.ac.be While Super-Hydride is also a strong reductant, its lower steric demand can lead to reduced selectivity in certain applications.

| Reagent | Key Feature | Advantage |

| This compound | High steric bulk | High stereoselectivity |

| Lithium Triethylborohydride | Moderate steric bulk | High reactivity |

Comparative Study with Other Borohydride (B1222165) Reagents

The family of borohydride reagents is diverse, with each member offering a unique reactivity profile. The comparison of this compound with reagents like sodium borohydride, lithium borohydride, and other Selectride variants highlights its specialized role.

Sodium Borohydride (NaBH₄) and Lithium Borohydride (LiBH₄): These are considered less powerful and less sterically hindered reducing agents compared to this compound. thieme-connect.dewikipedia.org NaBH₄ is a mild reagent typically used for the reduction of aldehydes and ketones in protic solvents. wikipedia.org LiBH₄ is more reactive than NaBH₄, capable of reducing esters to alcohols, but still lacks the pronounced steric influence of this compound. wikipedia.orgmasterorganicchemistry.comharvard.edu The immense steric bulk of this compound allows for reductions that are not possible with these simpler borohydrides, especially when high diastereoselectivity is required.

Potassium Selectride (K-Selectride) and Sodium Selectride (N-Selectride): These reagents are close relatives of L-Selectride (Lithium tri-sec-butylborohydride), with the cation being the primary difference. wikipedia.org K-Selectride and N-Selectride are also sterically hindered and selective reducing agents. wikipedia.org The choice between these reagents can sometimes be influenced by the specific substrate and desired reaction conditions, as the nature of the cation can affect the reactivity and solubility of the borohydride.

Assessment Against Lithium Aluminum Hydride (LiAlH₄) for Reactivity Profile and Substrate Compatibility

Lithium aluminum hydride (LiAlH₄) is a significantly more powerful and less selective reducing agent than this compound. masterorganicchemistry.comresearchgate.netlibretexts.org

Reactivity Profile: LiAlH₄ can reduce a wide array of functional groups, including carboxylic acids, esters, amides, and nitriles, which are generally unreactive towards many borohydride reagents under standard conditions. masterorganicchemistry.comdu.ac.inchem-station.com this compound, while a strong reducing agent, is more chemoselective due to its steric bulk, primarily targeting ketones and aldehydes. sigmaaldrich.com

Substrate Compatibility: The high reactivity of LiAlH₄ can be a disadvantage when selective reduction of one functional group in the presence of others is necessary. davuniversity.org For instance, if a molecule contains both a ketone and an ester, LiAlH₄ will likely reduce both. In contrast, the steric hindrance of this compound allows it to selectively reduce the more accessible ketone while leaving the ester intact. numberanalytics.com However, LiAlH₄ is often the reagent of choice for the complete reduction of functional groups like amides to amines, a transformation not typically achieved with this compound. du.ac.in

| Reagent | Reducing Strength | Typical Substrates Reduced |

| This compound | Strong, but sterically hindered | Ketones, Aldehydes (with high stereoselectivity) |

| Lithium Aluminum Hydride | Very Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles |

Relative Steric Demands and their Influence on Chemoselectivity and Stereoselectivity Across Reagent Classes

The steric environment around the hydride-donating atom is a critical factor governing the selectivity of a reducing agent. vub.ac.benih.gov

Chemoselectivity: The bulky nature of this compound is a key determinant of its chemoselectivity. numberanalytics.com For example, in the reduction of α,β-unsaturated ketones (enones), sterically hindered reagents like L-Selectride (a close analog) can favor 1,4-conjugate addition of the hydride, whereas less bulky reagents might favor 1,2-reduction of the carbonyl group. wikipedia.org This is because the sterically demanding hydride has difficulty accessing the carbonyl carbon. wikipedia.org

Stereoselectivity: The influence of steric demand is profoundly evident in the stereoselective reduction of cyclic ketones. vub.ac.be For substituted cyclohexanones, less hindered reagents like NaBH₄ may approach from the more open face, leading to a mixture of diastereomers. In contrast, the large steric profile of this compound forces the hydride to approach from the less sterically encumbered face of the substrate, often leading to the formation of the thermodynamically less stable alcohol isomer with high selectivity. msu.edu This principle of steric control is a cornerstone of modern asymmetric synthesis. The stereoselectivity of reductions can often be enhanced by conducting the reaction at lower temperatures. vub.ac.benih.gov

Computational and Theoretical Investigations of Lithium Trisiamylborohydride Reactivity

Quantum Mechanical Studies of Hydride Transfer Mechanisms

Quantum mechanical (QM) methods are fundamental to understanding the core chemical event in reductions: the transfer of a hydride ion from the boron center to an electrophilic substrate. These calculations model the electronic structure of the reacting species and map out the potential energy surface of the reaction.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of borohydride (B1222165) reductions. doi.orgacs.org Calculations are performed to optimize the geometries of reactants, products, and, most importantly, the transition states (TSs) that connect them. doi.org For the reduction of a ketone by Lithium Trisiamylborohydride, the transition state involves a four-centered arrangement where the lithium cation coordinates to the carbonyl oxygen, and the hydride is transferred from the boron atom to the carbonyl carbon. academie-sciences.fr

DFT calculations provide critical energetic data, such as the activation free energy (ΔG‡), which determines the reaction rate. By comparing the activation energies for different possible reaction pathways (e.g., axial vs. equatorial attack on a cyclohexanone), the stereochemical outcome can be predicted. researchgate.net For sterically demanding reagents like this compound, the bulky siamyl groups enforce a highly ordered transition state, leading to a significant energy difference between competing pathways and thus high stereoselectivity. While specific DFT studies on this compound are not abundant in the literature, the methodology is well-established for analogous systems like sodium borohydride and lithium aluminum hydride. academie-sciences.frresearchgate.net These studies consistently show that the reaction proceeds via a concerted, though often asynchronous, transition state. academie-sciences.fr

| Parameter | Description | Typical Calculated Value Range | Reference Methodology |

|---|---|---|---|

| Activation Free Energy (ΔG‡) | The energy barrier for the hydride transfer step. | 10 - 20 kcal/mol | B3LYP, M06-2X doi.orgresearchgate.netnih.gov |

| C···H Bond Distance | The distance between the carbonyl carbon and the transferring hydride in the TS. | 1.3 - 2.0 Å | DFT Optimization researchgate.net |

| B···H Bond Distance | The distance of the breaking boron-hydride bond in the TS. | 1.4 - 1.8 Å | DFT Optimization doi.org |

| Li···O Bond Distance | The distance between the Lewis acidic lithium cation and the carbonyl oxygen. | 1.8 - 2.2 Å | DFT Optimization academie-sciences.fr |

Beyond geometries and energetics, QM calculations offer a detailed picture of the electronic structure and the flow of electrons during the reaction. Methods such as Natural Bond Orbital (NBO) analysis are used to quantify the charge distribution on each atom along the reaction coordinate. doi.org This analysis reveals the extent of charge transfer from the nucleophilic hydride to the electrophilic carbonyl carbon in the transition state.

In the ground state of this compound, the hydrogen attached to the boron carries a partial negative charge (hydridic character). As the reaction proceeds towards the transition state, electron density flows from the B-H bond to form the new C-H bond. NBO analysis can visualize and quantify this process, confirming the role of the borohydride as a hydride donor. The analysis also highlights the role of the lithium cation in polarizing the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating the hydride attack. academie-sciences.frvdoc.pub

Density Functional Theory (DFT) Calculations on Transition State Structures and Energetics

Molecular Dynamics Simulations to Elucidate Solvent and Counterion Effects on Reactivity

While QM calculations are powerful for studying the reaction itself, they are often performed in the gas phase or with simplified implicit solvent models. Molecular dynamics (MD) simulations provide a means to explicitly model the complex solution-phase environment, including individual solvent molecules and the behavior of the lithium counterion. acs.orgosti.gov

MD simulations can reveal the structure of the solvent shell around the this compound complex. nih.govnih.gov The nature of the solvent (e.g., tetrahydrofuran) and its interaction with the lithium cation are crucial. Simulations show that the lithium cation can exist as a contact ion pair (CIP), where it is directly associated with the borohydride anion, or as a solvent-separated ion pair (SSIP), where one or more solvent molecules are interposed between the cation and anion. researchgate.net The balance between these states can significantly affect the reagent's reactivity and is influenced by the solvent's dielectric constant and coordinating ability. osti.gov Ab initio molecular dynamics (AIMD), which combines DFT with molecular dynamics, can be used to study the dynamics of bond breaking and formation within this explicit solvent environment, offering a more realistic picture of the reaction dynamics. osti.govacs.org

Computational Prediction of Stereoselectivity and Regioselectivity in this compound Reductions

One of the most valuable applications of computational chemistry for this compound is in explaining and predicting its remarkable stereoselectivity. vdoc.pub The reagent is known for reducing cyclic ketones, such as 4-tert-butylcyclohexanone (B146137), to the thermodynamically less stable cis (axial) alcohol with exceptional fidelity. dokumen.pubvdoc.pub

Computational models can rationalize this preference by calculating the transition state energies for both axial and equatorial hydride attack. For a bulky reagent like this compound, the approach from the equatorial face is severely hindered by steric clashes between the large siamyl groups and the axial hydrogens on the cyclohexane (B81311) ring. In contrast, the axial attack pathway, while leading to a less stable product, has a lower transition state energy because it avoids these prohibitive steric interactions. nih.gov DFT calculations can quantify this energy difference (ΔΔG‡), which directly correlates with the experimentally observed diastereomeric ratio. These models provide quantitative support for long-standing qualitative models of steric approach control. vdoc.pub

| Reducing Agent | % of cis-4-tert-butylcyclohexanol (Axial Attack) | Computational Rationale |

|---|---|---|

| Sodium borohydride (NaBH₄) | ~85% | Small steric footprint allows for significant equatorial attack. |

| Lithium tri-sec-butylborohydride (L-Selectride) | >99% | High steric bulk strongly disfavors equatorial approach due to 1,3-diaxial interactions in the TS. |

| This compound (LS-Selectride) | >99% | Exceptional steric hindrance from three siamyl groups makes equatorial attack energetically prohibitive. |

Development of Predictive Models for Reaction Outcomes and Reagent Design

The data generated from numerous DFT and MD simulations can be leveraged to build predictive models for reaction outcomes. By creating computational databases of transition state energies and structures for the reduction of various substrates, it is possible to develop quantitative structure-activity relationship (QSAR) models. Such models could predict the stereoselectivity or reactivity of this compound with new, untested substrates, accelerating the process of synthesis planning.

Furthermore, computational modeling can guide the rational design of new reagents. By systematically modifying the structure of the borohydride reagent in silico (e.g., by changing the alkyl groups) and calculating the resulting effects on reactivity and selectivity, researchers can identify promising new reagent candidates. This computational screening process can prioritize synthetic efforts, focusing only on the most promising candidates and reducing the experimental workload required for reagent development. mdpi.com

Integration of Computational and Experimental Data for Comprehensive Mechanistic Insights

The most powerful approach to understanding chemical reactivity comes from the tight integration of computational and experimental data. Experimental results, such as kinetic studies and product stereochemical analysis, provide the benchmark against which theoretical models are validated. researchgate.netnih.gov For example, the experimentally measured high stereoselectivity of this compound provides a clear target for computational models to reproduce.

Conversely, computational studies provide a mechanistic framework to explain these experimental observations at a molecular level. academie-sciences.fr They can visualize the transition state, identify key steric and electronic interactions, and quantify their energetic importance—details that are not directly observable in an experiment. When computational predictions of reaction barriers (kinetics) and transition state energy differences (selectivity) align with experimental measurements, it provides strong evidence for a proposed mechanism. This synergy between theory and experiment leads to a comprehensive and robust understanding of the factors that control the reactivity of complex reagents like this compound.

Future Prospects and Advanced Research Avenues for Lithium Trisiamylborohydride

Design and Synthesis of Next-Generation Sterically Hindered Borohydride (B1222165) Derivatives

The exceptional stereoselectivity of lithium trisiamylborohydride stems from the significant steric bulk of its three siamyl (sec-isoamyl) groups. acs.org The design of new borohydride reagents logically focuses on manipulating the substituents on the boron atom to fine-tune reactivity and selectivity. thieme-connect.de Research in this area is proceeding along several key lines:

Varying Alkyl and Aryl Substituents: The synthesis of novel trialkylborohydrides with different steric and electronic properties is a primary focus. By replacing the siamyl groups with other bulky alkyl or aryl moieties, chemists can create a library of reagents with a spectrum of reducing powers and selectivities. This allows for the optimization of a specific reagent for a particular substrate, moving beyond the one-size-fits-all approach.

Introduction of Functional Groups: Incorporating functional groups within the borohydride structure can impart new properties. For instance, the synthesis of (dialkylamino)borohydrides has been explored to create reagents with different solubility and reactivity profiles, useful in reducing challenging substrates like tertiary amides. thieme-connect.de

Chiral Modifications: A significant frontier is the development of chiral borohydrides for asymmetric synthesis. This involves modifying a borohydride, such as sodium borohydride, with a chiral ligand, like an amino alcohol or a derivative of tartaric acid. tandfonline.comrsc.org These modified reagents can then transfer a hydride to a prochiral substrate with a high degree of enantioselectivity.

The synthesis of these next-generation reagents often starts from readily available borohydrides like sodium borohydride or from borane (B79455) sources, followed by reaction with the desired alkyl, aryl, or functionalized ligands. thieme-connect.demdpi.com The goal is to create a toolkit of sterically hindered borohydrides that provides chemists with unparalleled control over chemical transformations.

Expanding the Scope of Asymmetric Applications Beyond Ketone Reduction

While the reduction of cyclic ketones is a well-established application, the principles of sterically controlled and chelation-controlled reductions can be extended to other functional groups. The development of chiral borohydride derivatives is key to this expansion.

Asymmetric Reduction of Imines and Oximes: The synthesis of chiral primary amines is of significant interest, particularly in the pharmaceutical industry. researchgate.net Chiral borohydride derivatives, generated from the reaction of sodium borohydride with chiral auxiliaries like d-tartaric acid, have been successfully employed in the asymmetric reduction of imines and oximes to produce optically active amines and hydroxylamines. researchgate.net

Enantioselective 1,2-Reduction of Enones: The selective reduction of the carbonyl group in an α,β-unsaturated ketone (enone) to produce a chiral allylic alcohol is a valuable transformation. acs.org Catalytic systems using a chiral Lewis acid complex, such as a chiral N,N'-dioxide–Scandium(III) complex, in combination with a simple borohydride like potassium borohydride, have achieved this with high yields and enantioselectivities (up to 95% ee). acs.org

Reductions of Functionalized Ketones: The effectiveness of asymmetric reduction is often enhanced when the ketone substrate contains a nearby functional group capable of chelating with the modified borohydride reagent. rsc.org This interaction helps to lock the substrate into a specific orientation relative to the chiral reagent, leading to higher enantioselectivity in the reduction of α- or β-functionalized ketones. rsc.org

The table below summarizes research findings on the asymmetric reduction of various functional groups using modified borohydride systems.

| Functional Group | Reagent System | Chiral Auxiliary/Catalyst | Findings |

| Prochiral Ketones | Sodium Borohydride | (S)-(+)-2-(α-Hydroxybenzyl)benzimidazole | Reduced prochiral ketones to chiral alcohols in high yields (80-100%) and good enantiomeric excess (e.e. 42-95%). tandfonline.com |

| α,β-Unsaturated Ketones (Enones) | Potassium Borohydride | Chiral N,N′-dioxide–Sc(III) Complex | Catalytic 1,2-reduction yielded optically active allylic alcohols with up to 95% e.e. and nearly quantitative yields. acs.org |

| Oximes and Imines | Sodium Borohydride | d-Tartaric Acid | Demonstrated modest stereoselectivity in the reduction to optically active hydroxylamines and amines. researchgate.net |

| Functionalized Ketones | Sodium Borohydride | (L)-Tartaric Acid | Effective for asymmetric reduction of ketones with α- or β-chelating groups, enhancing stereoselectivity. rsc.org |

Development of Catalytic Systems Utilizing Borohydride Derivatives or Their Precursors

A major drawback of stoichiometric reagents like this compound is the generation of large amounts of boron-containing byproducts. A more sustainable approach involves using borohydrides as a simple source of hydride in a catalytic cycle. In these systems, a sub-stoichiometric amount of a transition metal complex is the true catalyst, which is continuously regenerated by the borohydride.

In Situ Catalyst Formation: Many highly active catalysts are formed in situ from a stable precursor. mdpi.com For example, simple cobalt salts like cobalt(II) chloride (CoCl₂) or cobalt oxides (Co₃O₄) are often used as catalyst precursors. researchgate.netmdpi.com Upon addition of a borohydride such as NaBH₄, the precursor is reduced in the reaction medium to form highly active, often nanostructured, cobalt boride (Co-B) species which then catalyze the desired transformation. mdpi.commdpi.com

Metal-Complex Catalysis: Well-defined metal complexes can also serve as catalysts. Optically active cobalt complexes have been used for the highly enantioselective borohydride reduction of ketones. acs.org These systems can operate efficiently in continuous-flow microreactors, allowing for precise temperature control and enabling gram-scale synthesis with high enantioselectivity (92% ee). acs.org Other metals, including nickel, palladium, and ruthenium, have also been employed to develop a wide range of catalytic hydrolysis and reduction reactions. atauni.edu.trorganic-chemistry.orgresearchgate.net

Mechanism and Catalyst Enhancement: Research has shown that the boron from the borohydride reagent is often essential for catalyst activity, becoming incorporated into the catalyst structure (e.g., Co-B phase formation). mdpi.com This understanding allows for the rational design of more active catalysts. The addition of ligands or the use of specific supports can further enhance reactivity and selectivity. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Methodologies with Borohydrides

Applying the principles of green chemistry to borohydride reductions is a critical area of research, aiming to reduce environmental impact and improve efficiency. numberanalytics.com

Sustainable Synthesis of Borohydrides: The industrial production of borohydrides can be energy-intensive. New, more sustainable methods are being developed. For example, high-yield synthesis of sodium borohydride has been achieved by ball milling hydrated borax (B76245) with reducing agents under ambient conditions. acs.org This mechanochemical approach avoids the high temperatures required for traditional dehydration processes and can utilize the water of hydration as an intrinsic hydrogen source, significantly improving energy efficiency and reducing costs. acs.orgmdpi.com

Greener Reaction Conditions: Traditional reductions are often performed in volatile organic solvents. Research is focused on using more environmentally benign media, such as water or ethanol (B145695). researchgate.net For instance, facile reductions of carboxylic acids to alcohols can be achieved in 95% ethanol using sodium borohydride after initial conversion of the acid to a thioester. researchgate.net The use of alternative energy sources, like microwave irradiation, can also accelerate reactions, leading to safer and faster protocols. digitellinc.com

Catalysis over Stoichiometric Reduction: As mentioned previously, shifting from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. numberanalytics.com It minimizes waste by reducing the amount of reagent needed and simplifies product purification. The development of efficient and recyclable catalysts for borohydride reductions is a key objective. atauni.edu.tr

Advanced Spectroscopic and Analytical Techniques for In Situ Reaction Monitoring and Product Characterization

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic protocols. Advanced analytical techniques that allow for real-time, in situ monitoring are invaluable tools for studying complex borohydride reductions.

In Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring reactions in solution without the need for sampling. IR spectroscopy can be used to continuously follow the disappearance of a reactant's characteristic bond (e.g., C=N in an imine) and the appearance of the product's bond (C-N) during a reduction with sodium borohydride. tandfonline.com Similarly, Surface-Enhanced Raman Spectroscopy (SERS) offers exceptional sensitivity and can be used to monitor catalytic reactions on a solid surface, even providing spatiotemporal information on a single nanowire catalyst. researchgate.net In-situ Raman has also been applied to understand the mechanisms of hydrogen evolution from borohydrides. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly useful for characterizing boron-containing species, allowing researchers to observe the borohydride reagent and its transformation into borate (B1201080) byproducts. energy.gov ¹H and ¹³C NMR are standard methods for elucidating the structure of the final purified products. tandfonline.com

Gasometric and Electrochemical Methods: For reactions that evolve hydrogen gas, such as the hydrolysis of borohydrides, gasometric methods can be used to determine the reaction rate and borohydride concentration. ecochem.com.co Electrochemical methods, such as cyclic voltammetry, can also be employed to detect and quantify borohydrides in solution, although this can be challenging in certain media. energy.govresearchgate.net

The table below compares various analytical techniques used for monitoring borohydride reactions.

| Analytical Technique | Principle | Application in Borohydride Chemistry | Advantages | Limitations |

| Infrared (IR) Spectroscopy | Measures absorption of IR light by molecular vibrations. mdpi.com | In situ monitoring of the conversion of functional groups (e.g., C=O, C=N) in real-time. tandfonline.com | Non-destructive, provides real-time kinetic data, widely available. tandfonline.commdpi.com | Solvent interference can be an issue; may lack sensitivity for minor components. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. mdpi.com | In situ monitoring of catalytic reactions on surfaces (SERS); less interference from aqueous solvents. researchgate.net | Excellent for aqueous systems, can provide spatial resolution (SERS), non-destructive. researchgate.netmdpi.com | Can suffer from weak signals or fluorescence; SERS requires specific substrates. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Characterization of boron species (¹¹B NMR), elucidation of final product structures (¹H, ¹³C NMR). tandfonline.comenergy.gov | Provides detailed structural information, quantitative analysis is possible. | Lower sensitivity, not typically used for real-time monitoring of fast reactions. |

| Gasometry | Measures the volume of gas evolved over time. | Quantifying H₂ evolution from borohydride hydrolysis to determine reaction rate and concentration. ecochem.com.co | Simple, direct measurement for gas-evolving reactions. | Limited to reactions that produce gas; provides overall rate, not mechanistic detail. |

| Electrochemical Methods | Measures potential or current related to a redox reaction. | Detecting and quantifying NaBH₄ concentration via its oxidation. energy.gov | High sensitivity. | Can be complex; signal may be weak or interfered with by the reaction medium. energy.gov |

Q & A

Q. What are the primary applications of lithium trisiamylborohydride (Li-Triamylborohydride) in stereoselective reductions?

this compound is a sterically hindered borohydride reagent widely used for the reduction of cyclic ketones with exceptional stereoselectivity. Its bulky trisiamylborohydride moiety directs hydride transfer to the less hindered face of carbonyl groups, enabling high enantiomeric excess in products. This reagent is particularly effective for substrates with rigid cyclic structures, such as bicyclic ketones, where conventional reducing agents (e.g., LiAlH₄) exhibit poor selectivity .

Q. What are the standard protocols for handling this compound in laboratory settings?

this compound is typically handled as a 1.0 M solution in tetrahydrofuran (THF) under inert atmospheres (argon/nitrogen) due to its sensitivity to moisture and oxygen. Reactions are conducted at low temperatures (−78°C to 0°C) to minimize side reactions. Precise stoichiometric control (1–1.2 equivalents relative to substrate) is critical to avoid over-reduction. Post-reduction quenching with aqueous ammonium chloride or acetic acid is recommended to stabilize the borane byproducts .

Q. How does this compound compare to other borohydride reagents like L-Selectride (Li-Selectride)?

Unlike L-Selectride, which contains a smaller trialkylborohydride group, this compound’s increased steric bulk enhances selectivity in congested substrates. For example, in the reduction of decalin-derived ketones, this compound achieves >95% axial alcohol selectivity, whereas L-Selectride yields mixtures. However, L-Selectride is more effective for less hindered linear ketones due to faster kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound-mediated reductions?

The stereoselectivity arises from a combination of steric effects and transition-state stabilization. The bulky trisiamyl groups preferentially block one face of the carbonyl, forcing hydride attack from the less hindered side. Kinetic studies using deuterium-labeled substrates reveal a chair-like transition state in cyclic ketones, where the borohydride aligns with the equatorial position to minimize torsional strain. Computational models (DFT) corroborate this, showing lower activation energies for the favored pathway .

Q. How can researchers resolve contradictory data in yields or selectivity when using this compound across different substrates?

Contradictions often stem from substrate-specific steric/electronic effects or reaction condition variability. For example, α,β-unsaturated ketones may undergo competing 1,2- vs. 1,4-reduction. To address this:

Q. What strategies optimize this compound for complex natural product synthesis?

In multi-step syntheses (e.g., terpene derivatives), this compound’s selectivity is maximized by:

Q. What are the limitations of this compound in modern asymmetric synthesis?

While highly selective for cyclic systems, its steric bulk limits utility in linear or flexible substrates. Additionally, the reagent’s sensitivity to protic solvents restricts compatibility with aqueous or alcohol-containing systems. Recent studies suggest hybrid reagents (e.g., Li-Triamylborohydride with crown ethers) may mitigate these issues by modulating solubility and reactivity .

Methodological Guidance

- Stereochemical Analysis : Always characterize reduction products via chiral HPLC or NMR using enantiopure derivatives (e.g., Mosher esters) to confirm stereoselectivity .

- Safety Protocols : Adhere to glovebox techniques for handling THF solutions, and ensure rigorous exclusion of moisture to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.